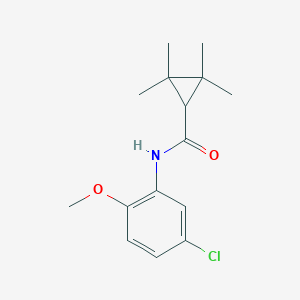
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as CTMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of cyclopropane carboxamide derivatives and is a potent inhibitor of protein kinase R (PKR).
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide exerts its therapeutic effects by inhibiting the activity of PKR, which is a crucial component of the immune response pathway. PKR is activated in response to viral infection or cellular stress, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and subsequent inhibition of protein synthesis. N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide inhibits this pathway by binding to the catalytic domain of PKR and preventing its activation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response. Additionally, N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its potent inhibitory activity against PKR, making it a valuable tool for studying the role of PKR in various cellular processes. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One potential avenue is the development of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. Finally, the development of more soluble derivatives of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide could improve its utility as a research tool.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been found to have antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.
Propriétés
Nom du produit |
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Formule moléculaire |
C15H20ClNO2 |
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H20ClNO2/c1-14(2)12(15(14,3)4)13(18)17-10-8-9(16)6-7-11(10)19-5/h6-8,12H,1-5H3,(H,17,18) |
Clé InChI |
LXGOZGHPMVIEDO-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C |
SMILES canonique |
CC1(C(C1(C)C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)

![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)



![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)